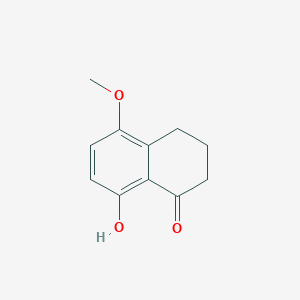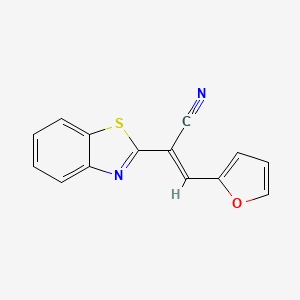![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxybenzyl)succinic acid is an organic compound with the molecular formula C12H13ClO5 It is characterized by the presence of a chloro and methoxy group attached to a benzyl ring, which is further connected to a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methoxybenzyl)succinic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with succinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-methoxybenzyl)succinic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methoxybenzyl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl succinic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-chloro-5-methoxybenzaldehyde)succinic acid or 2-(2-chloro-5-methoxybenzoic acid)succinic acid.
Reduction: Formation of 2-(2-methoxybenzyl)succinic acid.
Substitution: Formation of 2-(2-amino-5-methoxybenzyl)succinic acid or 2-(2-thio-5-methoxybenzyl)succinic acid.
Scientific Research Applications
2-(2-Chloro-5-methoxybenzyl)succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methoxybenzyl)succinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzyl ring can interact with enzymes or receptors, modulating their activity. The succinic acid moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-methoxybenzoic acid): Similar structure but lacks the succinic acid moiety.
2-(2-Chloro-5-methoxybenzaldehyde): Contains an aldehyde group instead of the succinic acid moiety.
2-(2-Methoxybenzyl)succinic acid: Lacks the chloro group on the benzyl ring.
Uniqueness
2-(2-Chloro-5-methoxybenzyl)succinic acid is unique due to the combination of its chloro, methoxy, and succinic acid functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1469-64-3 |
|---|---|
Molecular Formula |
C12H13ClO5 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

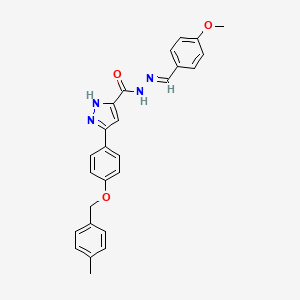
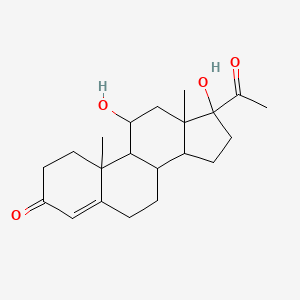
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
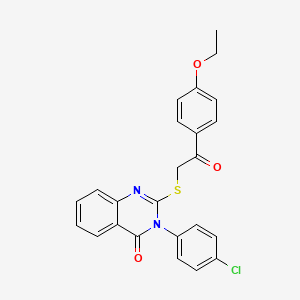
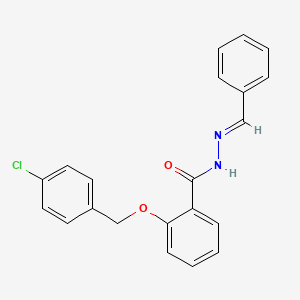

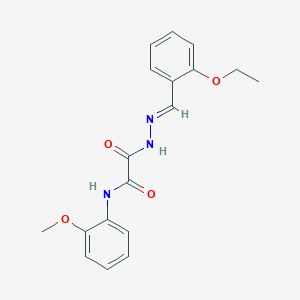
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

